An In-depth Technical Guide to the Chemical Properties of 8-Oxabicyclo[3.2.1]octane-3-carboxylic Acid
An In-depth Technical Guide to the Chemical Properties of 8-Oxabicyclo[3.2.1]octane-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Oxabicyclo[3.2.1]octane-3-carboxylic acid and its derivatives represent a class of compounds with significant interest in medicinal chemistry, particularly in the development of novel therapeutics targeting monoamine transporters. This technical guide provides a comprehensive overview of the known chemical and physical properties of the core molecule, 8-Oxabicyclo[3.2.1]octane-3-carboxylic acid. It includes a summary of its physical and chemical characteristics, detailed experimental protocols for its synthesis and purification based on related methodologies, and an exploration of its biological context, focusing on the signaling pathways of its primary targets, the dopamine and serotonin transporters.
Core Chemical and Physical Properties
8-Oxabicyclo[3.2.1]octane-3-carboxylic acid is a bicyclic organic compound. Its rigid structure and the presence of a carboxylic acid functional group make it a versatile scaffold for chemical modifications.
| Property | Value | Source |
| IUPAC Name | 8-Oxabicyclo[3.2.1]octane-3-carboxylic acid | - |
| CAS Number | 856176-37-9 | [1][2] |
| Molecular Formula | C₈H₁₂O₃ | [2] |
| Molecular Weight | 156.18 g/mol | [2] |
| Predicted pKa | 4.41 ± 0.20 | |
| Storage Temperature | 2-8°C | [3] |
Physicochemical Properties of Related Compounds
To provide further context, the following table summarizes the known physical properties of closely related derivatives of 8-Oxabicyclo[3.2.1]octane-3-carboxylic acid.
| Compound | Boiling Point | Flash Point | Density |
| 8-Oxabicyclo[3.2.1]octane-3-carboxylic acid, 3-amino-, ethyl ester | 281℃ | 113℃ | 1.144 |
| 8-Oxabicyclo[3.2.1]octan-3-one | 35°C (0.001 Torr) | - | 1.141 |
Experimental Protocols
While a direct, detailed experimental protocol for the synthesis of 8-Oxabicyclo[3.2.1]octane-3-carboxylic acid was not found in the literature, a plausible synthetic and purification workflow can be constructed based on the synthesis of its ester derivatives and general chemical principles.
Proposed Synthesis and Purification Workflow
The following diagram outlines a potential experimental workflow for the synthesis and purification of 8-Oxabicyclo[3.2.1]octane-3-carboxylic acid.
Caption: Proposed experimental workflow for the synthesis and purification.
Synthesis of Ethyl 8-Oxabicyclo[3.2.1]octane-3-carboxylate (Ester Precursor)
The synthesis of the ester precursor is a critical first step. While various methods exist, procedures often involve multi-step sequences starting from commercially available materials. These can include reactions such as Stille or Suzuki cross-coupling to introduce desired functionalities.
General Protocol for Stille Coupling (as an example for derivative synthesis):
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Reactants: An appropriate organostannane and a vinyl triflate of the 8-oxabicyclo[3.2.1]octane core.
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Catalyst: A palladium catalyst such as Pd(PPh₃)₄.
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Solvent: Anhydrous dioxane or a similar aprotic solvent.
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Procedure: The reactants and catalyst are dissolved in the solvent under an inert atmosphere (e.g., argon). The mixture is then heated to reflux for several hours until the reaction is complete (monitored by TLC or GC-MS).
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Work-up: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel.
Hydrolysis of the Ester to the Carboxylic Acid
Protocol:
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Dissolve the purified ethyl 8-oxabicyclo[3.2.1]octane-3-carboxylate in a suitable solvent mixture, such as ethanol and water.
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Add an excess of a base, such as sodium hydroxide or potassium hydroxide.
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Heat the mixture to reflux and stir for several hours until the hydrolysis is complete (monitored by TLC).
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Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
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Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted ester or non-polar impurities.
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Cool the aqueous layer in an ice bath and carefully acidify with a mineral acid (e.g., 1M HCl) until the pH is acidic, leading to the precipitation of the carboxylic acid.
Purification by Recrystallization
Protocol:
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Collect the precipitated carboxylic acid by vacuum filtration and wash with cold water.
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Select a suitable solvent or solvent system for recrystallization. A good solvent will dissolve the compound when hot but not when cold. Common solvents for carboxylic acids include water, ethanol, or mixtures thereof.[4]
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Dissolve the crude carboxylic acid in a minimal amount of the hot solvent.
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If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.
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Filter the hot solution by gravity to remove any insoluble impurities and charcoal.
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Allow the filtrate to cool slowly to room temperature to promote the formation of well-defined crystals.
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Further cool the solution in an ice bath to maximize crystal yield.
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Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.
Biological Context: Targeting Dopamine and Serotonin Transporters
Derivatives of 8-Oxabicyclo[3.2.1]octane-3-carboxylic acid have been extensively studied as potent inhibitors of the dopamine transporter (DAT) and the serotonin transporter (SERT). These transporters are crucial for regulating neurotransmitter levels in the synaptic cleft and are key targets in the treatment of various neurological and psychiatric disorders.
Dopamine Transporter (DAT) Signaling Pathway
The activity of DAT is modulated by complex signaling cascades, primarily involving protein kinases. The following diagram illustrates the key regulatory pathways.
Caption: Regulation of the Dopamine Transporter (DAT) by protein kinases.
Activation of various receptors on the presynaptic terminal can trigger intracellular signaling cascades involving protein kinase C (PKC), protein kinase A (PKA), the mitogen-activated protein kinase (MAPK) pathway, and Ca²⁺/calmodulin-dependent protein kinase II (CaMKII).[5][6] These kinases can phosphorylate DAT, leading to changes in its trafficking to and from the plasma membrane, its rate of dopamine transport (Vmax), and its surface expression.[6][7] Derivatives of 8-Oxabicyclo[3.2.1]octane-3-carboxylic acid act by directly inhibiting the reuptake of dopamine by DAT.
Serotonin Transporter (SERT) Signaling Pathway
Similar to DAT, the function of SERT is tightly regulated by a network of signaling molecules. The diagram below provides a simplified overview of these regulatory mechanisms.
Caption: Key signaling pathways regulating the Serotonin Transporter (SERT).
The regulation of SERT involves multiple pathways. For instance, activation of certain serotonin receptors can lead to PKC-mediated phosphorylation and subsequent internalization of the transporter. The PKA pathway can influence SERT expression. Furthermore, factors like stress and inflammation can impact SERT function through pathways involving p38-MAPK and brain-derived neurotrophic factor (BDNF)/cAMP response element-binding protein (CREB) signaling. 8-Oxabicyclo[3.2.1]octane-3-carboxylic acid derivatives can selectively inhibit serotonin reuptake by targeting SERT.
Conclusion
8-Oxabicyclo[3.2.1]octane-3-carboxylic acid serves as a valuable scaffold in the design of potent monoamine transporter inhibitors. While a complete experimental dataset for the parent molecule is not yet publicly available, this guide provides a consolidated overview of its known properties and a framework for its synthesis and purification based on established methodologies for its derivatives. The elucidation of the intricate signaling pathways regulating DAT and SERT provides a clear rationale for the therapeutic potential of this class of compounds. Further research into the specific physicochemical and biological properties of 8-Oxabicyclo[3.2.1]octane-3-carboxylic acid is warranted to fully exploit its potential in drug discovery and development.
References
- 1. 8-Oxabicyclo[3.2.1]octane-3-carboxylicacid,3-amino-,ethylester(9CI) Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. Mitogen-Activated Protein Kinase Regulates Dopamine Transporter Surface Expression and Dopamine Transport Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Overview of the structure and function of the dopamine transporter and its protein interactions [frontiersin.org]
- 5. Mitogen-activated protein kinase regulates dopamine transporter surface expression and dopamine transport capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Multifaceted Regulations of the Serotonin Transporter: Impact on Antidepressant Response [frontiersin.org]
- 7. Molecular pathways linking the serotonin transporters (SERT) to depressive disorder: from mechanisms to treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
